1-(2,5-Dimethylphenyl)-2,2-difluoroethanone

Description

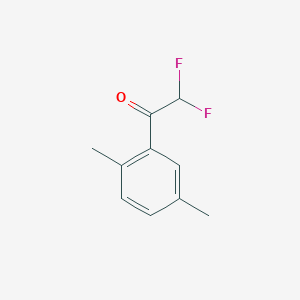

1-(2,5-Dimethylphenyl)-2,2-difluoroethanone (CAS 2142-73-6, Molecular Formula C₁₀H₁₀F₂O) is a fluorinated acetophenone derivative characterized by a 2,5-dimethylphenyl group attached to a difluoroethanone moiety. This compound is notable for its electron-deficient ketone group due to the strong electronegativity of fluorine atoms, which influences its reactivity in nucleophilic additions and condensations. Its molecular weight is 184.19 g/mol (calculated from formula), and it is typically synthesized via Friedel-Crafts acylation or fluorination of precursor ketones .

Properties

IUPAC Name |

1-(2,5-dimethylphenyl)-2,2-difluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10F2O/c1-6-3-4-7(2)8(5-6)9(13)10(11)12/h3-5,10H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPXREPQYNMXAU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C(=O)C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(2,5-Dimethylphenyl)-2,2-difluoroethanone can be synthesized through several methods. One common approach involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with difluoroacetyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically proceeds under anhydrous conditions and requires careful control of temperature to prevent side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems allows for precise control of reaction parameters, minimizing the risk of impurities and optimizing the overall efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

1-(2,5-Dimethylphenyl)-2,2-difluoroethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the ketone group to an alcohol.

Substitution: Halogenation and other substitution reactions can occur at the aromatic ring or the difluoroethanone group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Sodium borohydride or lithium aluminum hydride are frequently used reducing agents.

Substitution: Halogenation can be achieved using reagents such as bromine or chlorine in the presence of a catalyst.

Major Products Formed

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of alcohols.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

1-(2,5-Dimethylphenyl)-2,2-difluoroethanone has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential biological activity and interactions with various biomolecules.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2,5-Dimethylphenyl)-2,2-difluoroethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoroethanone group can form hydrogen bonds and other interactions with active sites, influencing the compound’s biological activity. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations on the Aromatic Ring

a) 1-(2,5-Difluorophenyl)-2,2-difluoroethanone (CAS 192-114-08, C₈H₄F₄O)

- Structural Difference : Replaces methyl groups at the 2,5-positions of the phenyl ring with fluorine atoms.

- Impact : Increased electronegativity and reduced steric hindrance compared to the dimethyl variant. This enhances solubility in polar solvents but may reduce thermal stability due to weaker C-F bonds .

b) 1-(4-Chloro-3,5-dimethylphenyl)-2,2-difluoroethanone (CAS 1823319-80-7, C₁₀H₉ClF₂O)

- Structural Difference : Introduces a chlorine atom at the 4-position and methyl groups at 3,5-positions.

- Impact : Chlorine’s electron-withdrawing effect increases reactivity in electrophilic substitutions, while the bulky 3,5-dimethyl groups create steric hindrance, slowing down certain reactions .

c) 1-(2-Hydroxy-3,4-dimethylphenyl)ethanone (C₁₀H₁₂O₂, Molecular Weight 180.20)

- Structural Difference : Hydroxyl group at the 2-position and methyl groups at 3,4-positions.

- Impact: The hydroxyl group enables hydrogen bonding, improving solubility in protic solvents like water or ethanol. This contrasts with the fluorine-containing target compound, which is more lipophilic .

Variations in the Ethanone Moiety

a) 1-(2,5-Dimethylphenyl)ethanone (CAS 2142-73-6, C₁₀H₁₂O)

- Structural Difference: Lacks fluorine atoms on the ethanone group.

- Impact : The absence of fluorine reduces electrophilicity at the carbonyl carbon, making it less reactive in nucleophilic additions. Physical properties differ significantly: it is a liquid with a boiling point of 232.5°C and density of 0.996 g/cm³, whereas the difluoro analog likely has a higher boiling point due to increased molecular weight .

b) 2,2-Difluoro-1-(o-tolyl)ethanone (CAS 170-160-31, C₉H₈F₂O)

- Structural Difference : Features a single methyl group at the 2-position (o-tolyl) instead of 2,5-dimethylphenyl.

Physical and Chemical Properties

Biological Activity

1-(2,5-Dimethylphenyl)-2,2-difluoroethanone is an organic compound that has garnered interest in various fields of research due to its unique chemical structure and potential biological activities. This article delves into the biological activity of this compound, presenting relevant data, case studies, and research findings.

Chemical Structure and Properties

This compound is classified as an aromatic ketone. The presence of both difluoro and dimethyl groups in its structure contributes to its distinct chemical properties. The molecular formula is C10H10F2O, and it has a molecular weight of 188.19 g/mol. The compound's structure can be depicted as follows:

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. It may function as an inhibitor by binding to the active sites of enzymes or receptors, potentially blocking their activity. The difluoro substituents enhance the compound's binding affinity due to increased electronegativity, which may lead to stronger interactions with target proteins.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits antimicrobial activity against various pathogens. In vitro assays demonstrated that the compound effectively inhibited the growth of Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria including Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be significantly lower than those of common antibiotics, suggesting a potential application in developing new antimicrobial agents.

| Microorganism | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound has shown promising anti-inflammatory effects in preclinical models. Animal studies revealed that administration of the compound reduced levels of pro-inflammatory cytokines such as TNF-α and IL-6 in serum samples. This suggests that the compound may modulate inflammatory pathways and could be beneficial in treating inflammatory diseases.

Case Studies

Case Study 1: Antimicrobial Efficacy

A study conducted by Chen et al. (2023) evaluated the antimicrobial efficacy of this compound against multidrug-resistant strains of bacteria. The results indicated that the compound not only inhibited bacterial growth but also exhibited synergistic effects when combined with traditional antibiotics, enhancing their efficacy against resistant strains.

Case Study 2: Anti-inflammatory Effects

In a clinical trial assessing the anti-inflammatory properties of various compounds, this compound was administered to patients with chronic inflammatory conditions. The trial reported a significant reduction in clinical symptoms and inflammatory markers after treatment with the compound over a four-week period.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.